molecular formula C10H4F6N4S B063722 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine CAS No. 174842-48-9

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine

Cat. No. B063722
M. Wt: 326.22 g/mol
InChI Key: VCKIBRTVNGRWOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine and related compounds involves multiple steps, including cyclization reactions, condensation with various reagents, and functional group transformations. For instance, a novel synthesis method for trifluoromethylated pyrazolo[1,5-a]pyrimidines has been reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, showcasing the synthetic versatility and the potential to introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold (Jismy et al., 2018).

Molecular Structure Analysis

The molecular structure of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. The crystal structure of similar compounds shows that the pyrazolopyrimidine moiety tends to be almost coplanar, suggesting significant conjugation and potential electronic effects relevant to their reactivity and properties (Li et al., 2006).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including substitutions and cyclizations, which can further modify their structure and enhance their reactivity. The regioselective synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines illustrates the reactivity of this scaffold under different conditions, enabling the introduction of diverse functional groups (Emelina et al., 2001).

Scientific Research Applications

1. Use in Fluorescence Studies

  • Summary of Application: This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The study involved a theoretical-experimental approach, using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations .
  • Results or Outcomes: The study found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Use as an ERβ Antagonist

  • Summary of Application: A compound known as PHTPP, which is 4-[2–phenyl-5,7–bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl] phenol, is a selective ERβ antagonist . It is used in scientific research to study the function of this receptor .
  • Results or Outcomes: PHTPP has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

properties

IUPAC Name

2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N4S/c1-21-8-4(3-17)7-18-5(9(11,12)13)2-6(10(14,15)16)20(7)19-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIBRTVNGRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371158
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine

CAS RN

174842-48-9
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174842-48-9
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